molecular formula C9H15N3O2S B587546 N-Desmethyl L-Ergothioneine-d6 Methyl Ester CAS No. 1795785-97-5

N-Desmethyl L-Ergothioneine-d6 Methyl Ester

Cat. No. B587546
CAS RN: 1795785-97-5
M. Wt: 235.335
InChI Key: RRTOEEXBIOEGRQ-HRHRGYCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Desmethyl L-Ergothioneine-d6 Methyl Ester” is a deuterium-labeled compound . It has a molecular formula of C9H9D6N3O2S and a molecular weight of 235.34 . This compound is used as a stable isotope label, often incorporated into drug molecules as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular structure of “N-Desmethyl L-Ergothioneine-d6 Methyl Ester” is represented by the SMILES string: [2H]C([2H])([2H])N(C@@HN1)C(=O)OC)C([2H])([2H])[2H] .


Physical And Chemical Properties Analysis

“N-Desmethyl L-Ergothioneine-d6 Methyl Ester” has a molecular weight of 235.34 and a molecular formula of C9H9D6N3O2S . Its exact mass is 229.08849790 g/mol and its monoisotopic mass is also 229.08849790 g/mol . The compound has a complexity of 302 and a topological polar surface area of 85.7 Ų .

Scientific Research Applications

Antioxidant and Neuroprotective Properties

N-Desmethyl L-Ergothioneine-d6 Methyl Ester, derived from L-ergothioneine (ERGO), is a notable antioxidant. It has demonstrated significant potential in neuroprotective applications, particularly in Alzheimer’s disease. A study by Behof et al. (2022) highlights the development of a [11C]-labeled ERGO PET radioligand. This development is crucial for studying ERGO's biodistribution and detecting oxidative stress in vivo. The study demonstrates the potential of the [11C]ERGO radioligand to detect threshold levels of oxidative stress in a preclinical animal model of Alzheimer’s disease (Behof et al., 2022).

Ergothioneine Biosynthesis

Understanding the biosynthesis of ergothioneine is crucial for its application in scientific research. Vit et al. (2015) provide insights into the ergothioneine biosynthetic methyltransferase EgtD. Their study on EgtD highlights the structural basis of aromatic amino acid betaine biosynthesis, offering a deeper understanding of ergothioneine’s biochemical pathways (Vit et al., 2015).

Gas Phase Tautomeric Structures

The gas-phase tautomeric structures of ergothioneine and its derivatives, including N-Desmethyl L-Ergothioneine, are studied by Peckelsen et al. (2017). This research is crucial in understanding the intrinsic properties of ERGO and its derivatives, especially regarding their antioxidant capabilities (Peckelsen et al., 2017).

Ergothioneine in Disease Management

Deiana et al. (2004) investigated the effect of L-ergothioneine on oxidative damage in rats. Their study shows the protective effect of L-ergothioneine against oxidative stress in the kidney and liver, highlighting its potential in managing diseases associated with oxidative damage (Deiana et al., 2004).

Ergothioneine Production by Fermentation

Engineering yeast for the production of L-(+)-Ergothioneine represents a significant advancement in the biotechnological production of this compound. Van der Hoek et al. (2019) discuss the engineering of Saccharomyces cerevisiae for ergothioneine production, demonstrating a promising approach for its biosynthetic production, which is relevant for its wider application in scientific research (van der Hoek et al., 2019).

properties

IUPAC Name

methyl (2S)-2-[bis(trideuteriomethyl)amino]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOEEXBIOEGRQ-HRHRGYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](CC1=CNC(=S)N1)C(=O)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl L-Ergothioneine-d6 Methyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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